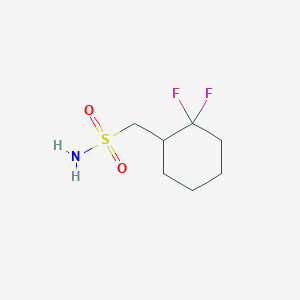

(2,2-Difluorocyclohexyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

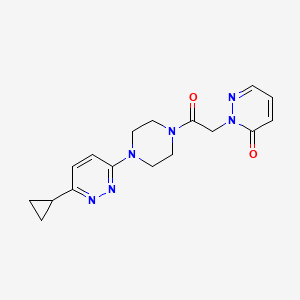

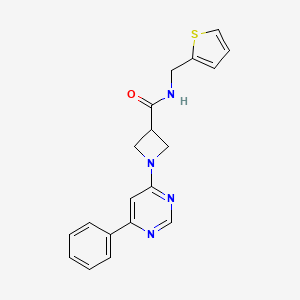

“(2,2-Difluorocyclohexyl)methanesulfonamide” is a chemical compound with the CAS Number: 1866625-97-9 . Its molecular formula is C7H13F2NO2S and it has a molecular weight of 213.25 . It is typically stored at room temperature .

Physical and Chemical Properties This compound is a powder in its physical form . Unfortunately, detailed physical and chemical properties such as boiling point, melting point, solubility, and others are not available in the search results.

Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactivity

- Conformational Analysis and Reactivity : The study of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide revealed insights into its conformation and self-association in solution, demonstrating the potential of such compounds in understanding molecular interactions and designing reactive species for organic synthesis (Sterkhova, Moskalik, & Shainyan, 2014).

- Chemoselective N-Acylation : Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as chemoselective N-acylation reagents highlights the utility of methanesulfonamide derivatives in facilitating specific chemical transformations, which could be relevant for the manipulation of (2,2-Difluorocyclohexyl)methanesulfonamide (Kondo et al., 2000).

Environmental Science and Electrochemistry

- Electrochemical Applications : Methanesulfonic acid derivatives, including those structurally related to this compound, have been explored for their electrochemical applications. For instance, methanesulfonic acid 2,2,3,3-tetrafluoropropyl (TFPMS) demonstrated improved interfacial stability in LiMn2O4 cathode lithium-ion batteries, suggesting potential for enhancing battery technologies (Huang et al., 2018).

- Environmental Benefits : The environmental benefits of methanesulfonic acid and derivatives, including potential uses in "greener" chemical processes and as components in eco-friendly electrochemical systems, have been documented, pointing towards the environmentally favorable characteristics of such compounds (Gernon, Wu, Buszta, & Janney, 1999).

Microbial Metabolism

- Biodegradation : The microbial metabolism of methanesulfonic acid, a compound related to this compound, has been studied, revealing its role in the biogeochemical cycling of sulfur and its utilization by diverse aerobic bacteria. This highlights the ecological and biochemical significance of methanesulfonamide derivatives in nature (Kelly & Murrell, 1999).

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken while handling this compound .

Propriétés

IUPAC Name |

(2,2-difluorocyclohexyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO2S/c8-7(9)4-2-1-3-6(7)5-13(10,11)12/h6H,1-5H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCWZRXKLVNSPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CS(=O)(=O)N)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2828053.png)

![2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2828054.png)

![4-(Prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2828055.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2828057.png)

![ethyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2828060.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2828071.png)